3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
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Overview
Description
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of a bromophenyl group attached to the oxolane ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable oxolane precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxolane ring.
3-(4-Bromophenyl)propionic acid: This compound has a similar bromophenyl group but lacks the oxolane ring.
Uniqueness
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is unique due to the presence of both the bromophenyl group and the oxolane ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(4-bromophenyl)-3-methyloxolane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENROMCGVAVJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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